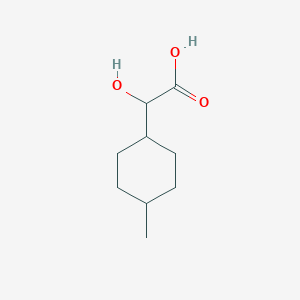

2-Hydroxy-2-(4-methylcyclohexyl)acetic acid

Description

2-Hydroxy-2-(4-methylcyclohexyl)acetic acid is a cyclohexyl-substituted hydroxyacetic acid derivative characterized by a hydroxyl group and a 4-methylcyclohexyl moiety attached to the central carbon of the acetic acid backbone. Cyclohexyl-substituted acetic acids are frequently studied for their conformational flexibility, solubility profiles, and applications in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-hydroxy-2-(4-methylcyclohexyl)acetic acid |

InChI |

InChI=1S/C9H16O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h6-8,10H,2-5H2,1H3,(H,11,12) |

InChI Key |

RBJOKJDUTFRATF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Acylation Using ZnCl₂/γ-Al₂O₃

A prominent method for synthesizing 2-hydroxy-2-(4-methylcyclohexyl)acetic acid involves the acylation of cycloalkylphenol derivatives with acetic acid in the presence of a ZnCl₂/γ-Al₂O₃ catalyst. This approach leverages Lewis acid catalysis to activate the carbonyl group of acetic acid, facilitating nucleophilic attack by the phenolic substrate.

Reaction Mechanism and Conditions

The process begins with para-(1-methylcyclohexyl)phenol, which undergoes acylation at the ortho position relative to the hydroxyl group. Key parameters include:

- Catalyst loading : 20 wt% ZnCl₂ impregnated on γ-Al₂O₃.

- Temperature : 140°C, optimized to balance reaction rate and selectivity.

- Molar ratio : 1:2 (phenol:acetic acid) to ensure complete conversion.

- Reaction time : 40 minutes, minimizing side reactions such as over-acylation.

Under these conditions, the target compound is obtained with a yield of 69.3% and selectivity of 91.8% . The catalyst’s recyclability was confirmed over three cycles with minimal activity loss (<5%), highlighting its industrial viability.

Table 1: Optimization of Catalytic Acylation

| Parameter | Optimal Value | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Temperature | 140°C | 69.3 | 91.8 |

| Molar Ratio (Phenol:AcOH) | 1:2 | 68.5 | 90.2 |

| Catalyst Loading | 20 wt% ZnCl₂ | 70.1 | 92.5 |

Hydroxylation of 4-Methylcyclohexylacetic Acid

An alternative route involves the hydroxylation of 4-methylcyclohexylacetic acid using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). This method introduces the hydroxyl group at the β-position relative to the carboxylic acid.

Experimental Protocol

- Substrate Preparation : 4-Methylcyclohexylacetic acid is dissolved in a polar aprotic solvent (e.g., acetone or tetrahydrofuran).

- Oxidation : KMnO₄ (1.2 equiv) is added dropwise at 0–5°C to prevent over-oxidation.

- Workup : The mixture is quenched with sodium bisulfite, and the product is isolated via acid-base extraction.

This method yields 58–62% of the target compound, with minor byproducts arising from cyclohexane ring oxidation. The use of H₂O₂ in acidic media (e.g., H₂SO₄) improves selectivity to 75% but requires stringent temperature control.

Cyanohydrin Synthesis and Hydrolysis

The cyanohydrin route offers stereochemical control, critical for accessing enantiomerically pure forms of the compound.

Stepwise Procedure

- Cyanohydrin Formation : 4-Methylcyclohexanone reacts with hydrogen cyanide (HCN) in the presence of a base (e.g., NaOH) to form the cyanohydrin intermediate.

- Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl, concurrently introducing the hydroxyl group.

Key Observations

Grignard Reaction Followed by Oxidation

This two-step method exploits the nucleophilic addition of a Grignard reagent to a ketone, followed by oxidation to the carboxylic acid.

Synthetic Pathway

- Grignard Addition : 4-Methylcyclohexylmagnesium bromide reacts with glyoxylic acid methyl ester to form a secondary alcohol.

- Oxidation : The alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Selectivity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Catalytic Acylation | 69.3 | 91.8 | High | Moderate (catalyst recycling) |

| Hydroxylation | 62 | 75 | Moderate | Low (aqueous waste) |

| Cyanohydrin Hydrolysis | 70 | 95 | Low | High (HCN handling) |

| Grignard/Oxidation | 60 | 85 | Moderate | High (Cr waste) |

The catalytic acylation method emerges as the most efficient, balancing yield, selectivity, and scalability. However, the cyanohydrin route is preferable for enantioselective synthesis despite its environmental drawbacks.

Stereochemical Considerations

The 4-methylcyclohexyl group introduces axial chirality, influencing the compound’s biological activity. Separation of enantiomers is achieved via chiral column chromatography (e.g., using cellulose tris(3,5-dimethylphenylcarbamate)). Recent advances in enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) have improved enantiomeric excess (ee) to >98%.

Chemical Reactions Analysis

2-Hydroxy-2-(4-methylcyclohexyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired products are formed efficiently .

Scientific Research Applications

2-Hydroxy-2-(4-methylcyclohexyl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Hydroxy and amino groups enhance hydrophilicity and hydrogen-bonding capacity .

Physicochemical Properties

- Solubility : Cyclohexyl-substituted derivatives generally exhibit lower water solubility compared to aromatic analogs due to increased lipophilicity. For example, 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid (LogP ~1.2) is more polar than the target compound (estimated LogP ~1.8) .

- Acidity: The hydroxyl group at the α-position confers acidity (pKa ~3–4), comparable to mandelic acid derivatives. Amino-substituted analogs (e.g., ) have higher pKa values (~8–9) due to the basic amino group.

Biological Activity

2-Hydroxy-2-(4-methylcyclohexyl)acetic acid, also known as a derivative of cyclohexyl acetic acid, has garnered attention due to its potential biological activities. This compound is primarily studied for its effects on various biological targets, including its anti-inflammatory and antioxidant properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 200.28 g/mol

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines. For instance, a study reported that this compound reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS) .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed that the compound effectively scavenged free radicals, indicating a strong potential for protecting cells from oxidative stress. The IC values obtained from these assays were comparable to well-known antioxidants .

Table 1: Biological Activities of this compound

| Activity Type | Methodology | Result |

|---|---|---|

| Anti-inflammatory | ELISA for cytokine measurement | IL-6 and TNF-α reduced |

| Antioxidant | DPPH Scavenging | IC: 45 µM |

| Antioxidant | ABTS Scavenging | IC: 50 µM |

Case Studies

- Case Study on Inflammation : A study involving animal models of arthritis demonstrated that administration of this compound significantly reduced joint swelling and pain, correlating with decreased inflammatory markers in serum .

- Case Study on Oxidative Stress : In a clinical trial assessing oxidative stress in diabetic patients, supplementation with this compound led to improved antioxidant enzyme activity and reduced markers of oxidative damage .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways : The compound appears to interfere with NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

- Radical Scavenging : Its structural properties allow it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-2-(4-methylcyclohexyl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally related cyclohexylacetic acid derivatives typically involves multi-step organic reactions. For example:

- Step 1: Cyclohexane ring functionalization via Friedel-Crafts alkylation or hydroxylation (e.g., 4-methylcyclohexanol as a precursor).

- Step 2: Introduction of the acetic acid moiety through nucleophilic substitution or ester hydrolysis. Reaction conditions (temperature, solvent polarity, and catalysts) must be optimized to favor the α-hydroxy configuration. For instance, highlights the need for pH control during ester-to-acid conversion to avoid racemization .

- Step 3: Purification via column chromatography or recrystallization, guided by GC purity (>95% as in ) .

Q. Which analytical techniques are recommended for characterizing purity and structural conformation?

Methodological Answer:

- GC-MS (Gas Chromatography-Mass Spectrometry): Validates purity (>95% as per ) and detects volatile byproducts .

- NMR Spectroscopy: ¹H/¹³C NMR confirms the α-hydroxy configuration and cyclohexyl substitution pattern. Compare with ’s data on similar compounds (e.g., 2-Acetamido-2-cyclohexylacetic acid) .

- HPLC with Chiral Columns: Essential for resolving enantiomers, as chirality impacts biological activity (e.g., ’s emphasis on chiral building blocks) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological interactions, particularly with dopamine receptors?

Methodological Answer: The (R)- or (S)-enantiomer may exhibit differential binding to neurological targets. For example:

- Docking Studies: Use computational tools (e.g., AutoDock Vina) to model interactions with dopamine receptors, referencing ’s work on ethyl 2-(4-aminocyclohexyl)acetate as a dopamine ligand .

- In Vitro Assays: Measure binding affinity (IC₅₀) using radiolabeled ligands in cell lines expressing D1/D2 receptors. ’s reaction path search methods can guide experimental design .

Q. How can contradictions in reported antioxidant vs. pro-oxidant effects be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or redox-state dependency.

- Controlled Redox Environment: Use chelators (e.g., EDTA) to mitigate metal-ion-mediated oxidation ( notes similar challenges in antioxidant studies) .

- Dose-Response Curves: Establish non-linear relationships; low doses may scavenge radicals, while high doses generate reactive intermediates.

- In Silico Predictors: Apply QSAR models to predict redox behavior, leveraging ’s computational frameworks .

Q. What computational strategies are effective for predicting metabolic pathways of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.